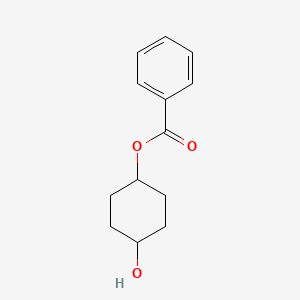4-Hydroxycyclohexyl benzoate
CAS No.: 6308-92-5
Cat. No.: VC3884507
Molecular Formula: C13H16O3
Molecular Weight: 220.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 6308-92-5 |
|---|---|
| Molecular Formula | C13H16O3 |
| Molecular Weight | 220.26 g/mol |
| IUPAC Name | (4-hydroxycyclohexyl) benzoate |
| Standard InChI | InChI=1S/C13H16O3/c14-11-6-8-12(9-7-11)16-13(15)10-4-2-1-3-5-10/h1-5,11-12,14H,6-9H2 |
| Standard InChI Key | LNXMWBSIGLFCEE-UHFFFAOYSA-N |
| SMILES | C1CC(CCC1O)OC(=O)C2=CC=CC=C2 |
| Canonical SMILES | C1CC(CCC1O)OC(=O)C2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
4-Hydroxycyclohexyl benzoate consists of a benzoate group esterified to the hydroxyl-bearing carbon of a cyclohexane ring. The compound exhibits stereoisomerism, with distinct cis- and trans-configurations depending on the spatial orientation of the hydroxyl group relative to the benzoyloxy moiety . The trans-isomer (CAS 917771-54-1) is commercially available at ≥97% purity , while the cis-form (CAS 1165894-81-4) remains less characterized.
Table 1: Key Physicochemical Properties
Spectroscopic Identification
-
NMR: The -NMR spectrum typically shows aromatic protons at δ 7.8–7.4 ppm (benzoyl group), cyclohexyl protons between δ 1.2–2.5 ppm, and the hydroxyl proton near δ 1.8 ppm .
-
MS: Electron ionization mass spectrometry reveals a molecular ion peak at m/z 220.26, with fragmentation patterns corresponding to the loss of (121 Da) .
Synthesis and Production Methods
Chemical Synthesis
Industrial production (e.g., by MolCore BioPharmatech ) likely involves:
-
Esterification: Reacting cyclohexanol derivatives with benzoyl chloride under acidic conditions.
-
Stereochemical Control: Using chiral catalysts or resolving agents to isolate trans-isomers .
Table 2: Comparative Synthesis Approaches
| Method | Yield | Purity | Scalability | Environmental Impact |
|---|---|---|---|---|
| Biocatalytic | ~85% | High | Moderate | Low |
| Chemical | 90–95% | ≥97% | High | Moderate (solvents) |
Applications and Industrial Relevance
Pharmaceutical Intermediates
4-Hydroxycyclohexyl benzoate serves as a precursor in synthesizing:
-
Antimicrobial Agents: Benzoate esters exhibit preservative properties in topical formulations .
-
Polymer Additives: As a plasticizer or stabilizer in biodegradable polymers.
Research Applications
-
Chiral Resolution Studies: The trans-isomer’s rigid structure aids in chromatographic method development .
-
Metabolic Pathway Probes: Radiolabeled variants track esterase activity in biochemical assays .
Analytical and Quality Control Methods
Chromatographic Analysis
-
HPLC: Reverse-phase C18 columns with UV detection at 254 nm resolve cis/trans isomers (retention times: trans = 8.2 min; cis = 9.7 min) .
-
GC-MS: Derivatization with BSTFA enables volatility for gas-phase separation .
Spectroscopic Validation
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume